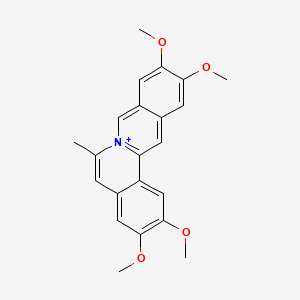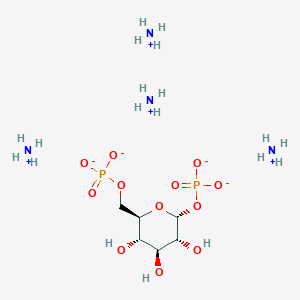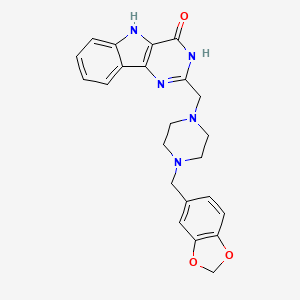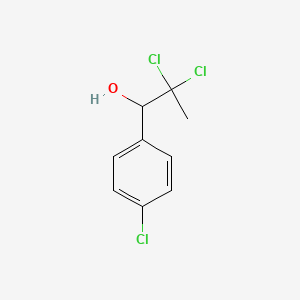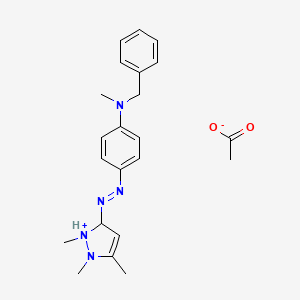
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its unique structure, which incorporates both a benzylmethylamino group and a pyrazolium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with a benzylmethylamino-substituted aromatic compound under alkaline conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pH, and reactant concentrations. This ensures the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles
Mechanism of Action
The mechanism of action of 5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as molecular switches and sensors. Additionally, the compound can interact with biological macromolecules, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
Uniqueness
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate stands out due to its unique combination of a benzylmethylamino group and a pyrazolium moiety. This structural feature imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93686-62-5 |
|---|---|
Molecular Formula |
C22H29N5O2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-[(1,2,3-trimethyl-1,5-dihydropyrazol-1-ium-5-yl)diazenyl]aniline;acetate |
InChI |
InChI=1S/C20H25N5.C2H4O2/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-2(3)4/h5-14,20H,15H2,1-4H3;1H3,(H,3,4) |
InChI Key |
CCYWZSGDEAYQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC([NH+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




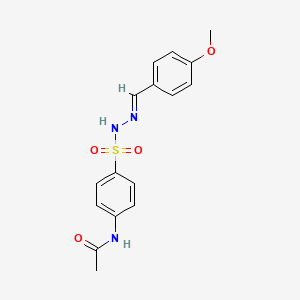
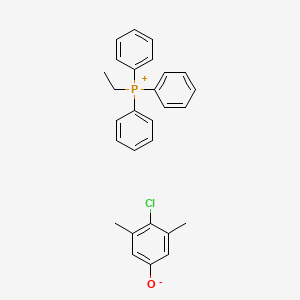
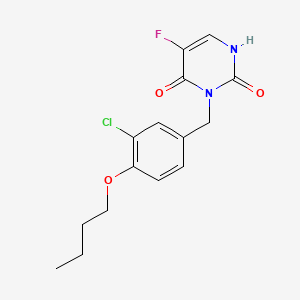

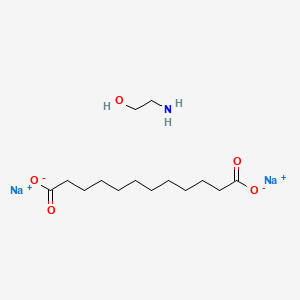

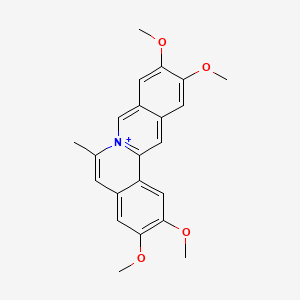
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
